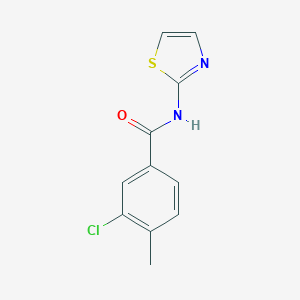
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is a thiourea derivative that has shown promising results in several studies, making it a subject of interest for researchers worldwide.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been reported to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been reported to have several biochemical and physiological effects, including:
1. Inhibition of cancer cell growth: The compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
2. Antimicrobial activity: The compound has been reported to have antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea in lab experiments include its high purity and potential applications in various fields of science. However, its limitations include its cost and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has several potential future directions, including:
1. Development of new cancer drugs: The compound has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
2. Development of new antibiotics: The compound has been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
3. Development of new herbicides: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Conclusion:
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea is a compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicine and agriculture. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and has been reported to have antimicrobial and herbicidal activity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea involves the reaction between furan-2-carbonyl isothiocyanate and 4-piperidin-1-yl-phenylamine. The reaction is carried out in anhydrous conditions, and the product is purified using column chromatography. This method has been reported to yield high purity 1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea.
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-carbonyl)-3-(4-piperidin-1-yl-phenyl)-thiourea has been extensively studied for its potential applications in various fields of science. Some of the significant research areas include:
1. Medicinal Chemistry: The compound has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been reported to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
2. Agriculture: The compound has been reported to have herbicidal activity against several weed species, making it a potential candidate for the development of new herbicides.
Eigenschaften
Molekularformel |
C17H19N3O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c21-16(15-5-4-12-22-15)19-17(23)18-13-6-8-14(9-7-13)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H2,18,19,21,23) |
InChI-Schlüssel |
RGNPXVKRXWFEEU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)